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[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol

Catalog No.
S14284472
CAS No.
M.F
C10H11N3O
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol

Product Name

[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol

IUPAC Name

[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C10H11N3O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13)

InChI Key

DNVAJVNVYASOEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CO)N

The compound [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol is a pyrazole derivative characterized by the presence of an amino group attached to a phenyl ring at the 4-position and a hydroxymethyl group at the 5-position of the pyrazole ring. This structure is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C10H12N4OC_{10}H_{12}N_4O, and it features a molecular weight of approximately 208.23 g/mol.

Due to its functional groups:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound or carboxylic acid using oxidizing agents like potassium permanganate.
  • Reduction: The amino group can be reduced to form an amine or further modified to other nitrogen-containing functional groups.
  • Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides or acyl chlorides, potentially leading to various derivatives.

This compound exhibits promising biological activities, particularly in the fields of pharmacology and medicinal chemistry. Research indicates that pyrazole derivatives often show:

  • Anticancer Activity: Certain analogs have been reported to inhibit cancer cell proliferation.
  • Anti-inflammatory Properties: Compounds with similar structures have demonstrated the ability to reduce inflammation in various models.
  • Antimicrobial Effects: Some pyrazole derivatives show activity against bacterial and fungal strains, suggesting potential as therapeutic agents.

The synthesis of [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol can be achieved through several methods:

  • Condensation Reaction: Reacting 4-aminobenzaldehyde with hydrazine derivatives in the presence of an acid catalyst can lead to the formation of the pyrazole ring.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be accomplished through the reaction of the pyrazole with formaldehyde or paraformaldehyde under acidic conditions.

These methods can vary in yield and purity, depending on reaction conditions such as temperature, solvent, and catalyst used.

The compound has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it can serve as a lead compound for drug development targeting cancer or inflammatory diseases.
  • Research Tools: It may be utilized in biochemical assays to study enzyme inhibition or receptor interactions.
  • Material Science: Pyrazole derivatives are explored for their properties in organic electronics and as ligands in coordination chemistry.

Interaction studies involving [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways, potentially influencing their activity. Additionally, docking studies have indicated favorable interactions with specific receptors, which could elucidate its mechanism of action.

Several compounds share structural similarities with [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol, including:

Compound NameStructureNotable Activity
3-(2-Aminophenyl)-1H-pyrazol-5-yl]methanolStructureAntimicrobial
4-Amino-1H-pyrazoleStructureAnticancer
5-MethylpyrazoleStructureAnti-inflammatory

Uniqueness

The uniqueness of [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol lies in its specific combination of functional groups that enhance its biological activity compared to other pyrazole derivatives. The presence of both an amino group and a hydroxymethyl group allows for diverse reactivity and potential therapeutic applications not fully explored in similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

189.090211983 g/mol

Monoisotopic Mass

189.090211983 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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